2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core with a dimethoxybenzylidene substituent, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or benzylidene moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethoxybenzylidene)hydrazino-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
Uniqueness
2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of both benzofuran and benzylidene moieties
Properties
Molecular Formula |
C17H14O5 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C17H14O5/c1-20-13-5-3-4-10(17(13)21-2)8-15-16(19)12-7-6-11(18)9-14(12)22-15/h3-9,18H,1-2H3/b15-8+ |
InChI Key |
GQSYGPPHMQKVOE-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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